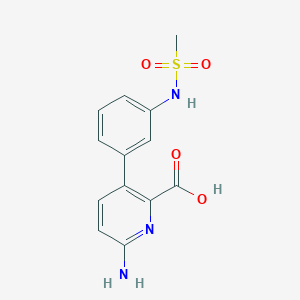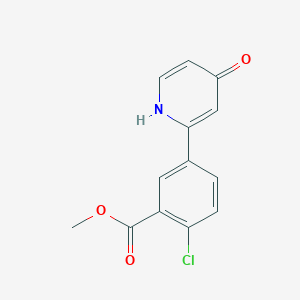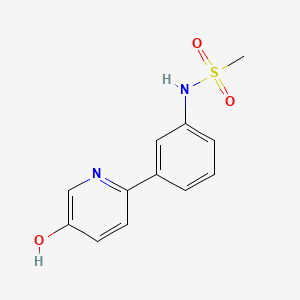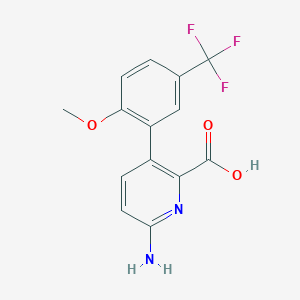
6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-benzyloxyphenyl)picolinic acid (6-APA) is an important synthetic intermediate used in the production of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. 6-APA is a highly versatile synthetic intermediate that can be used in a variety of reactions, including condensation reactions, Michael additions, and redox reactions. 6-APA is also used as a starting material in the production of a variety of other intermediates and compounds.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% has a variety of scientific research applications, including the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also used as an intermediate in the production of a variety of other compounds, including vitamins, hormones, and other compounds. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also used in the synthesis of a variety of other compounds, including dyes, pigments, and other compounds.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is not well understood, however, it is believed to act as an intermediate in the synthesis of a variety of compounds. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is believed to act as a catalyst in the formation of a variety of other compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also believed to act as a reducing agent in the formation of a variety of other compounds, including vitamins, hormones, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% are not well understood, however, it is believed to have a variety of effects on the body. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is believed to have a variety of effects on the immune system, including the stimulation of the production of a variety of immune cells, including T cells, B cells, and NK cells. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also believed to have a variety of effects on the metabolism, including the stimulation of the production of a variety of enzymes, including cytochrome P450 enzymes. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also believed to have a variety of effects on the nervous system, including the stimulation of the production of a variety of neurotransmitters, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% in laboratory experiments include its availability, its versatility, and its stability. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is widely available and can be easily obtained from a variety of sources. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also highly versatile, and can be used in a variety of reactions, including condensation reactions, Michael additions, and redox reactions. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also highly stable, and can be stored for long periods of time without significant degradation.
The limitations of using 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% in laboratory experiments include its toxicity, its low solubility, and its high cost. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is toxic and should be handled with caution. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also poorly soluble in water, and must be dissolved in a suitable solvent before use. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also relatively expensive, and must be purchased in large quantities for use in laboratory experiments.
Direcciones Futuras
The future directions for 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% include the development of new synthesis methods, the development of new applications, and the exploration of its biochemical and physiological effects. The development of new synthesis methods could lead to more efficient and cost-effective production of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95%. The development of new applications could lead to the production of a variety of new compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The exploration of its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases and disorders.
Métodos De Síntesis
6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the condensation of benzyloxybenzoic acid and picolinic acid, and the reaction of benzyloxybenzoic acid and an alkylating agent. The condensation reaction is the most commonly used method for the synthesis of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95%, and involves the reaction of picolinic acid and benzyloxybenzoic acid in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out in a solvent, such as ethanol, and the product is isolated by filtration.
Propiedades
IUPAC Name |
6-amino-3-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-17-10-9-16(18(21-17)19(22)23)14-7-4-8-15(11-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNCUBFRDPDKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-benzyloxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














